3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a spiro compound known for its unique structural properties and diverse biological activities. Spiro compounds are characterized by a spiro junction where two rings are connected through a single atom, giving them a rigid and compact structure. This particular compound has gained attention in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves a multicomponent reaction. One common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide under microwave irradiation. This method is preferred over conventional methods due to its higher yield and shorter reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and microwave-assisted synthesis can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antitubercular agent.
Medicine: Explored for its anticancer and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A keto-enol insecticide with a similar spiro structure.
4-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)-8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: Another spiro compound with notable biological activity.
Uniqueness
3-(4-Methoxyphenyl)-1,4,7-triazaspiro[45]dec-3-en-2-one stands out due to its specific combination of a methoxyphenyl group and a triazaspiro structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,4,9-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C14H17N3O2/c1-19-11-5-3-10(4-6-11)12-13(18)17-14(16-12)7-2-8-15-9-14/h3-6,15H,2,7-9H2,1H3,(H,17,18) |
InChI Key |
UGCXIOYOCHJHGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCNC3)NC2=O |
Origin of Product |
United States |
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